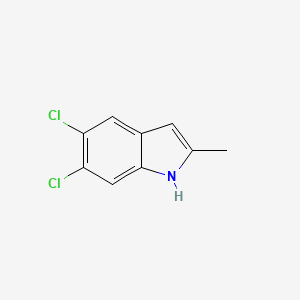

5,6-dichloro-2-methyl-1H-indole

Description

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry and drug discovery. nih.gov It is a key component in a multitude of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. fiveable.mewikipedia.org The prevalence of the indole motif in these vital biomolecules has spurred extensive research into its chemical properties and synthetic methodologies. Organic chemists continuously explore new ways to construct and functionalize the indole ring system, aiming to create novel compounds with tailored properties. numberanalytics.com The development of efficient synthetic routes, such as the Fischer, Bischler, and Leimgruber-Batcho indole syntheses, has been instrumental in advancing this field. rsc.org

The chemical reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, makes it a versatile building block in organic synthesis. wikipedia.org This reactivity allows for the introduction of various functional groups, leading to the creation of complex molecular architectures. Furthermore, the indole scaffold's ability to participate in hydrogen bonding and π-stacking interactions enables it to bind to biological macromolecules like enzymes and receptors, forming the basis of its diverse pharmacological activities. fiveable.me

The strategic placement of substituents on the indole core can dramatically influence its electronic properties, reactivity, and biological activity. Halogenated and methylated indoles, in particular, have garnered significant attention in academic research. The introduction of halogen atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net The direct C-H halogenation of indoles is a topic of ongoing research, with various methods being developed to achieve regioselective halogenation at different positions of the indole ring. researchgate.net

Similarly, methylation can impact a compound's physical and biological characteristics. The presence of a methyl group can affect steric interactions and modify the electronic nature of the indole ring system. beilstein-journals.orgnih.gov Research into the synthesis of methylated indoles is driven by the desire to fine-tune the properties of indole-based compounds for specific applications. orgsyn.org

Within the broader context of substituted indoles, 5,6-dichloro-2-methyl-1H-indole emerges as a compound of specific interest for chemical investigation. The primary research objectives concerning this molecule are centered on understanding its fundamental chemical properties, developing efficient synthetic pathways, and exploring its potential as a building block in the synthesis of more complex molecules. The presence of two chlorine atoms at the 5 and 6 positions, combined with a methyl group at the 2-position, presents a unique substitution pattern that influences its reactivity and potential applications.

Key areas of investigation include the elucidation of its spectroscopic characteristics, the study of its reactivity in various chemical transformations, and the exploration of its utility in the synthesis of novel compounds. The dichlorinated benzene (B151609) ring and the methylated pyrrole (B145914) ring create a distinct electronic and steric environment that warrants detailed scientific inquiry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 479422-03-2 |

| Molecular Formula | C₉H₇Cl₂N |

| Molecular Weight | 200.06 g/mol |

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dichloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSALGAUZGCWFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467599 | |

| Record name | 5,6-dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479422-03-2 | |

| Record name | 5,6-dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dichloro 2 Methyl 1h Indole and Its Derivatives

Classical and Historical Approaches to Indole (B1671886) Synthesis Applicable to Halogenated Analogues

Fischer Indole Synthesis: Mechanistic Insights and Regioselectivity for Substituted Arylhydrazones

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comnumberanalytics.com For the synthesis of 5,6-dichloro-2-methyl-1H-indole, the logical starting materials would be (3,4-dichlorophenyl)hydrazine (B169366) and acetone.

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through a series of key steps. wikipedia.orgbyjus.com The reaction begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. byjus.com Protonation of the enamine is followed by a crucial thermofisher.comthermofisher.com-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. wikipedia.orgbyjus.com Subsequent cyclization and elimination of ammonia (B1221849) ultimately yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole product. wikipedia.org

The regioselectivity of the Fischer indole synthesis is a critical consideration, especially when using unsymmetrical ketones. thermofisher.combyjus.com The outcome is influenced by several factors, including the acidity of the reaction medium, the nature of the substituents on the hydrazine, and steric effects. thermofisher.combyjus.com In the case of a parasubstituted phenylhydrazine, such as (3,4-dichlorophenyl)hydrazine, the resulting indole will have the substituents at the C5 and C6 positions. youtube.com The use of an unsymmetrical ketone can lead to a mixture of regioisomeric indoles. thermofisher.com However, the reaction often shows a preference for the formation of the isomer where the larger group of the ketone occupies the 2-position of the indole. youtube.com Computational studies have shown that the formation of the observed indole regioisomer is energetically more favorable, while the pathway to the minor isomer can lead to decomposition products. nih.gov The regioselectivity can be influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenylhydrazine ring. youtube.com Electron-withdrawing groups, such as the chloro substituents in (3,4-dichlorophenyl)hydrazine, can hinder the reaction. youtube.com

| Starting Materials | Key Reaction Step | Product | Ref |

| (3,4-dichlorophenyl)hydrazine, Acetone | thermofisher.comthermofisher.com-Sigmatropic Rearrangement | This compound | wikipedia.orgbyjus.comyoutube.com |

| Substituted Phenylhydrazine, Unsymmetrical Ketone | Acid-catalyzed cyclization | Mixture of regioisomeric 2,3-disubstituted indoles | thermofisher.combyjus.com |

Madelung and Reissert Indole Syntheses: Adaptations and Limitations for Dichloro-Methyl-Indole Precursors

The Madelung indole synthesis , first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org For the synthesis of this compound, the precursor would be N-(2-methyl-4,5-dichlorophenyl)acetamide. The reaction typically requires harsh conditions, such as the use of sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org A significant limitation of the classical Madelung synthesis is its general restriction to the preparation of 2-alkinylindoles due to these vigorous reaction conditions. wikipedia.org However, modifications have been developed to improve the reaction's practicality by lowering the required temperature and increasing yields. For instance, the use of butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) as the base in tetrahydrofuran (B95107) can allow the reaction to proceed at temperatures as low as -20 to 25 °C. wikipedia.org The efficiency of the Madelung synthesis is also influenced by substituents on the aromatic ring; electron-withdrawing groups can increase the yield. wikipedia.org

The Reissert indole synthesis offers another route to substituted indoles. This method traditionally involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to form a 2-indolecarboxylic acid. For this compound, this would necessitate starting with 1,2-dichloro-4-methyl-5-nitrobenzene.

Modern Transition Metal-Catalyzed Strategies for Indole Scaffolds

Palladium-Catalyzed Cyclization and Annulation Reactions

The Larock indole synthesis , developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction for synthesizing indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This one-pot reaction is highly versatile and can be used to produce a wide variety of substituted indoles. wikipedia.orgresearchgate.net For the synthesis of a this compound derivative, one could envision using 3,4-dichloro-2-iodoaniline (B3029917) and an appropriate alkyne.

The reaction typically employs a palladium(II) catalyst, a carbonate or acetate (B1210297) base, and often a chloride salt like LiCl or n-Bu4NCl, which can enhance the reaction rate and yield. wikipedia.orgub.edu A key feature of the Larock annulation is its high regioselectivity, generally placing the bulkier substituent of the alkyne at the C2 position of the resulting indole. ub.edunih.gov This selectivity is primarily driven by steric factors during the migratory insertion step of the alkyne into the arylpalladium bond. ub.edu However, a limitation arises when the alkyne substituents have similar steric demands, which can lead to poor selectivity. nih.gov

The scope of the Larock indole synthesis is broad, tolerating a range of functional groups on both the aniline (B41778) and the alkyne. wikipedia.orgnih.gov Alkynes with alkyl, aryl, alkenyl, hydroxyl, and silyl (B83357) substituents have been successfully employed. wikipedia.org N-substituted ortho-iodoanilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, have also proven to be effective substrates. wikipedia.org Recent advancements have focused on expanding the substrate scope and developing more sustainable and economical catalytic systems, including the use of nickel and copper catalysts. researchgate.netscribd.com

| Catalyst System | Substrates | Key Features | Ref |

| Pd(OAc)2, Base, Chloride Salt | o-iodoaniline, Disubstituted alkyne | High regioselectivity, broad functional group tolerance | wikipedia.orgub.edu |

| Nickel or Copper Catalysts | o-iodoaniline, Disubstituted alkyne | More economical and sustainable alternatives to palladium | researchgate.netscribd.com |

Oxidative annulation reactions have emerged as powerful tools for the synthesis of indoles, often proceeding through C-H activation. acs.org These methods can provide efficient and atom-economical routes to complex indole structures. One such approach involves the rhodium-catalyzed [3+2] cascade annulation of indolecarbaldehydes with alkynes. acs.org This reaction proceeds via ortho-C-H activation, migratory insertion of the alkyne, and subsequent cyclization to form polycyclic indole derivatives. acs.org While not directly producing a simple this compound, this methodology highlights the potential of oxidative annulation for constructing functionalized indole cores.

Another strategy involves the oxidative coupling of N-aryl 2-aminopyridines with internal alkynes, catalyzed by rhodium(III) or palladium(II) complexes. thieme-connect.com These reactions typically require a stoichiometric copper-based oxidant. thieme-connect.com While initial work was limited to symmetrical alkynes, later developments expanded the scope to include aryl-alkyl-disubstituted alkynes. thieme-connect.com A ruthenium-catalyzed indole synthesis from N-pyrimidine-substituted anilines has also been reported, which proceeds in water with a copper oxidant. thieme-connect.com

Direct oxidative coupling reactions between two C-H bonds represent a highly efficient approach to bond formation. nih.gov In the context of indoles, both intermolecular and intramolecular oxidative couplings have been developed, typically occurring at the electron-rich C3 position. nih.gov However, coupling at other positions, such as C2 or C4, has been observed with specific substrates. nih.gov These strategies provide powerful tools for the rapid construction of complex indole-containing molecules. nih.gov

Tandem Reactions and Domino Processes in Palladium Catalysis

Palladium-catalyzed domino reactions are powerful tools for constructing complex heterocyclic systems like indoles in a single, efficient step. thieme-connect.com These processes, which can involve multiple bond-forming events in one sequence, are advantageous for their atom economy and reduced number of synthetic operations. thieme-connect.comresearchgate.net The synthesis of substituted indoles can be achieved through various palladium-catalyzed domino sequences, such as those involving an intramolecular Heck reaction followed by dealkylation. researchgate.net

These reactions often start from readily available materials. researchgate.net For instance, a palladium-catalyzed cascade involving carbopalladation, isocyanide migratory insertion, and triple bond activation has been developed to synthesize difunctionalized acyl indoles. dntb.gov.ua Another approach involves the palladium-catalyzed coupling of 2-iodoaniline (B362364) and its derivatives with internal alkynes, which yields 2,3-disubstituted indoles. acs.org The versatility of palladium catalysis is further highlighted by the synthesis of 2-substituted-3-(1-alkenyl)indoles from 2-(1-alkynyl)-N-alkylideneanilines, where bond formation occurs between the C-2 and C-3 positions. organic-chemistry.org

Palladium-catalyzed domino reactions can be broadly categorized based on the catalyst's oxidation state. Reactions involving halogenated or otherwise activated substrates typically proceed under Pd(0) catalysis. thieme-connect.com In contrast, processes starting from unactivated unsaturated systems require a Pd(II) catalyst and an oxidant to regenerate the active catalytic species. thieme-connect.com

| Reaction Type | Catalyst System | Key Features | Reference |

| Heck/Dealkylation | Palladium | Intramolecular Heck reaction followed by dealkylation. | researchgate.net |

| Carbopalladation/Migratory Insertion | Palladium | Cascade reaction to form difunctionalized acyl indoles. | dntb.gov.ua |

| Annulation of Alkynes | Palladium | Coupling of o-iodoanilines with internal alkynes. | acs.org |

| Domino Heck/Cross-Coupling | Palladium | Diastereoselective synthesis of furan-containing indolines. | acs.org |

Copper-Catalyzed Indole Construction Methodologies

Copper catalysis offers a cost-effective and efficient alternative for indole synthesis. One of the earliest examples is the Castro-Stephens reaction, which involves the cyclization of 2-iodoaniline with a cuprous acetylide. researchgate.net This method has been integrated into palladium-catalyzed Sonogashira reactions as a final indolization step. researchgate.net

Modern copper-catalyzed methods have expanded to include a variety of substrates and reaction types. For instance, the cyclization of 2-ethynylaniline (B1227618) derivatives can be achieved using a copper(II) catalyst in a water and methanol (B129727) mixture at room temperature. organic-chemistry.org Furthermore, copper iodide (CuI) in the presence of L-proline can catalyze the reaction between 2-bromotrifluoroacetanilide and 1-alkynes to form indoles. organic-chemistry.org Copper-catalyzed dehydrogenation of indolines to indoles using oxygen as the oxidant is another efficient transformation. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Castro-Stephens Reaction | Copper | 2-Iodoaniline, Cuprous acetylide | Early example of copper-catalyzed indole synthesis. | researchgate.net |

| Cyclization | Copper(II) | 2-Ethynylaniline derivatives | Room temperature reaction in aqueous media. | organic-chemistry.org |

| Annulation | CuI/L-proline | 2-Bromotrifluoroacetanilide, 1-Alkyne | Synthesis of functionalized indoles. | organic-chemistry.org |

| Dehydrogenation | Copper | Indolines | Uses O2 as an oxidant. | organic-chemistry.org |

| Cascade Annulation | Copper | Terminal alkynes, 2-(Tosylmethyl)anilines | (4+1) cascade to form 2,3-disubstituted indoles. | organic-chemistry.org |

Rhodium and Ruthenium-Catalyzed Methodologies for Indole Formation

Rhodium and ruthenium catalysts have emerged as powerful tools for indole synthesis, often proceeding through C-H activation pathways. benthamdirect.commdpi.com Rhodium(III) catalysts can mediate the oxidative coupling of acetanilides and internal alkynes to produce highly functionalized indoles with good yields and regioselectivity. acs.org A notable development is the use of an in situ generated N-nitroso group as a transient oxidizing directing group in rhodium-catalyzed reactions of N-alkyl anilines with internal alkynes, allowing the synthesis to proceed at room temperature. rsc.org

Ruthenium catalysts also play a significant role in indole synthesis. For example, [RuCl₂(p-cymene)]₂ can catalyze the formation of indole derivatives from various starting materials. mdpi.comrsc.org Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides can lead to 3-substituted indoles through a 1,2-carbon migration, a novel reaction pathway involving a ruthenium vinylidene intermediate. acs.org

| Metal | Catalyst System | Reaction Type | Key Features | Reference |

| Rhodium | Rhodium(III) | Oxidative Coupling | Acetanilides and internal alkynes. | acs.org |

| Rhodium | Rhodium(III) | C-H Activation | N-alkyl anilines and internal alkynes at room temperature. | rsc.org |

| Ruthenium | [RuCl₂(p-cymene)]₂ | Annulation | N-aryl-2-aminopyridines and sulfoxonium ylides. | rsc.org |

| Ruthenium | Ruthenium complex | Cycloisomerization | 2-Alkynylanilides to 3-substituted indoles via 1,2-carbon migration. | acs.org |

Iron-Catalyzed Approaches in Indole Synthesis

The use of iron, an earth-abundant and inexpensive metal, in catalysis is a growing area of interest for sustainable chemistry. Iron(II) triflate has been shown to be a practical catalyst for the intramolecular C-H amination of appropriate precursors to form indole derivatives. organic-chemistry.orgacs.org Iron catalysis is also effective in the Fukuyama-type indole synthesis, which involves a radical isonitrile-olefin coupling reaction. nih.govscispace.com This method can be initiated by a metal-catalyzed hydrogen atom transfer (MHAT) process, avoiding the need for toxic initiators like tributyltin hydride. nih.govscispace.com

Furthermore, iron(III) chloride (FeCl₃) has been successfully employed in a bicyclization reaction of yne-allenones with indoles to construct complex cyclobutarene frameworks. nih.govfrontiersin.org Iron-catalyzed oxidative C(sp³)–H functionalization of indolin-2-ones provides a switchable approach to valuable indole derivatives like isatins and isoindigos by simply altering reaction conditions. rsc.org

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Iron(II) triflate | Intramolecular C-H Amination | N-Aryl enamines | Practical and commercially available catalyst. | organic-chemistry.orgacs.org |

| Fe(dpm)₃ | Fukuyama-type Radical Cyclization | Isonitrile-olefins | Initiated by hydrogen atom transfer, avoids toxic reagents. | nih.govscispace.com |

| FeCl₃ | Bicyclization Cascade | Yne-allenones and indoles | Atom-economic synthesis of complex polycycles. | nih.govfrontiersin.org |

| FeCl₂ | Oxidative C(sp³)–H Functionalization | Indolin-2-ones | Switchable synthesis of isatins and isoindigos. | rsc.org |

Cobalt-Catalyzed Enantioselective C-H Functionalization for Chiral Indole Scaffolds

Cobalt catalysis has made significant strides in the enantioselective synthesis of chiral molecules. In the context of indoles, cobalt-catalyzed enantioselective C-H functionalization offers a direct route to chiral indole scaffolds. researchgate.netacs.org One notable method is the cobalt-catalyzed enantioselective anti-Markovnikov hydroalkylation of alkenes, which allows for the construction of chiral α,α-dialkyl indoles. researchgate.net

Recent advancements have merged cobalt catalysis with photoredox catalysis to achieve enantioselective C-H activation. acs.orgnih.gov This synergistic approach enables the regio- and stereoselective dual functionalization of indoles, leading to the assembly of chiral indolo[2,3-c]isoquinolin-5-ones with high enantioselectivities. acs.org The development of new chiral carboxylic acids as co-catalysts, sometimes guided by machine learning, has further expanded the scope of cobalt-catalyzed asymmetric C-H alkylation of indoles, allowing for the simultaneous control of both C-centered and C–N axial chirality. nih.gov

| Reaction Type | Catalyst System | Key Features | Reference |

| Enantioselective Hydroalkylation | Cobalt/Chiral Ligand | Remote stereocontrol for synthesis of α,α-dialkyl indoles. | researchgate.net |

| Enantioselective C-H Arylation | Cobalt/NHC Ligand | Furnishes atropoisomeric C2-arylated indoles. | acs.orgnih.gov |

| Cobaltaphotoredox-Catalyzed C-H Activation | Cobalt/Photocatalyst | Regio- and stereoselective dual functionalization of indoles. | acs.orgnih.gov |

| Asymmetric C-H Alkylation | Cobalt/Chiral Carboxylic Acid | Simultaneous control of C-centered and C–N axial chirality. | nih.gov |

C-H Functionalization as a Route to Functionalized Indoles

Direct C-H functionalization has become a paramount strategy for modifying the indole core, allowing for the introduction of various functional groups without the need for pre-functionalized substrates. rsc.org

Regioselective C-H Activation Strategies at Indole Ring Positions (C2, C3, C4, C7)

Achieving regioselectivity in the C-H functionalization of the indole ring is a significant challenge due to the presence of multiple reactive sites. acs.orgnih.gov The C2 and C3 positions of the pyrrole (B145914) moiety are generally more reactive and have been extensively studied. nih.gov However, functionalization of the benzene (B151609) ring at the C4, C5, C6, and C7 positions is more difficult but crucial for accessing a wider range of structurally diverse and biologically active molecules. acs.orgnih.govnih.gov

Directing groups have proven to be instrumental in controlling the regioselectivity of C-H activation. acs.orgnih.gov For instance, a pyrazolyl directing group can facilitate the selective functionalization of the C2 position. chemistryviews.org An ester directing group has been used for the C3-selective alkenylation of indoles under ruthenium(II) catalysis. nih.gov

Accessing the benzene core of the indole often requires more elaborate strategies. The use of a removable pivaloyl directing group at the C3 position can enable C4-arylation. nih.gov Similarly, installing specific phosphine-based directing groups on the indole nitrogen can direct functionalization to the C7 position. acs.orgnih.gov In some cases, a transient directing group strategy, where the directing group is formed in situ, can be employed for C4 functionalization. researchgate.net

| Position | Strategy | Catalyst | Key Features | Reference |

| C2 | Directing Group (e.g., pyrazolyl) | Cobalt | Selective functionalization with perfluoroalkenes. | chemistryviews.org |

| C3 | Directing Group (e.g., ester) | Ruthenium(II) | Site-selective alkenylation. | nih.gov |

| C4 | Directing Group (e.g., pivaloyl at C3) | Palladium | Regioselective arylation. | nih.gov |

| C7 | Directing Group (e.g., N-P(O)tBu₂) | Palladium | Direct arylation of the benzene core. | acs.orgnih.gov |

| C4 | Transient Directing Group | Palladium(II) | C4-arylation of free (NH) indoles. | researchgate.net |

Cross-Dehydrogenative Coupling (CDC) Reactions for Indole Derivatization

Cross-dehydrogenative coupling (CDC) has become a prominent strategy in organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds directly from two C-H bonds. This method is highly atom-economical and avoids the need for pre-functionalized starting materials, making it an efficient and environmentally friendly approach for derivatizing indoles. chim.itnih.gov

The inherent reactivity of the indole ring typically leads to C-H functionalization at the C3 position. chim.it However, by employing specific catalyst systems and directing groups, it is possible to achieve site-selective functionalization at other positions, including C2, and the less reactive C4 to C7 positions of the benzene core. chim.it

Recent advancements in CDC reactions have expanded their application to a wide range of indole derivatizations:

Dearomative CDC: An oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has been developed to produce structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.gov This process has also been successfully applied to the oxidative dimerization and trimerization of indoles. nih.gov

Metal-Free CDC: Molecular iodine has been shown to promote the coupling of aryl methyl ketones with indole derivatives to yield 2,2-bisindolyl-1-aryl ethanones. sci-hub.se This metal-free reaction proceeds at 95 °C in DMSO. sci-hub.se

Copper-Catalyzed CDC: Copper catalysts have been effectively used in CDC reactions to activate sp3 C-H bonds adjacent to nitrogen atoms, allowing for the coupling of various pronucleophiles. nih.gov These reactions can selectively form C3-substituted indoles, or C2-substituted products if the C3 position is blocked. nih.gov

A variety of oxidants are employed in CDC reactions, including peroxides, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and TEMPO. sci-hub.se The choice of oxidant can influence the reaction's efficiency and selectivity.

Table 1: Examples of CDC Reactions for Indole Derivatization

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| TEMPO+/Cu(OTf)2 | Indoles and C-H nucleophiles | 2,2-disubstituted indolin-3-ones | Oxidative, dearomative coupling nih.gov |

| Molecular Iodine | Aryl methyl ketones and indoles | 2,2-bisindolyl-1-aryl ethanones | Metal-free, ligand-free sci-hub.se |

| CuBr | Tetrahydroisoquinolines and indoles | C3- or C2-substituted indoles | Selective functionalization nih.gov |

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to indole synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.gov This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govorganic-chemistry.org

Several classical indole syntheses have been adapted for microwave conditions, including the Fischer, Bischler, and Madelung reactions. nih.govorientjchem.org For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for the preparation of 2-arylindoles. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org

Microwave irradiation has also been successfully employed in palladium-catalyzed intramolecular oxidative coupling to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. mdpi.com Furthermore, microwave-assisted multicomponent reactions provide an efficient, catalyst-free route to complex indole-substituted heterocycles. tandfonline.com

The development of sustainable catalytic systems is a cornerstone of green indole synthesis. This includes the use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions. nih.govrsc.org

Water-Based Systems: A highly efficient, environmentally friendly method for synthesizing 3-substituted indoles has been developed using a 2-pyrrolecarbaldiminato–Cu(II) complex as a catalyst in water. rsc.org This three-component reaction proceeds at room temperature without the need for additional bases or organic solvents. rsc.org

Ionic Liquids: Ionic liquids (ILs) are being explored as green solvents and catalysts for indole synthesis due to their low volatility and tunable properties. rsc.org They have been successfully used in reactions like the Knoevenagel condensation and Michael addition to produce 3-substituted indoles. rsc.org

Solvent-Free Reactions: The reaction of indoles with aldehydes and ketones using a catalytic amount of iodine under solvent-free conditions at room temperature provides a simple and convenient protocol for the synthesis of bis(indolyl)methanes. beilstein-journals.org

These approaches not only minimize environmental impact but also often lead to improved reaction efficiency and easier product purification. rsc.orgrsc.org

Multi-Component Reactions for Indole Framework Assembly

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates nearly all the atoms of the starting materials. nih.govresearchgate.net MCRs are highly efficient and atom-economical, making them a powerful tool for constructing complex molecular scaffolds like indole-fused heterocycles. nih.govrsc.org

A novel MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles. nih.govresearchgate.netrsc.orgrsc.org In this process, indole, formaldehyde, and an amino hydrochloride assemble to form indole-fused oxadiazepines. nih.govrsc.org The addition of sodium thiosulfate (B1220275) to the reaction mixture can alternatively produce indole-fused thiadiazepines. nih.govrsc.org This methodology is notable for its mild reaction conditions, broad substrate scope, and high efficiency. nih.govrsc.org

Another innovative MCR allows for the modular assembly of tetrahydrocarboline-type indole alkaloids from simple building blocks in a single step. nih.gov This protocol involves the one-pot reaction of 2-alkylated or 3-alkylated indoles, formaldehyde, and amine hydrochlorides to directly yield γ- or β-tetrahydrocarbolines. nih.gov

Table 2: Examples of Multi-Component Reactions for Indole Framework Assembly

| Reactants | Product Type | Key Features |

| Indole, formaldehyde, amino hydrochloride | Indole-fused oxadiazepines | Modular assembly, mild conditions nih.govrsc.org |

| Indole, formaldehyde, amino hydrochloride, sodium thiosulfate | Indole-fused thiadiazepines | Alternative product synthesis nih.govrsc.org |

| 2- or 3-alkylated indoles, formaldehyde, amine hydrochlorides | γ- or β-tetrahydrocarbolines | Direct synthesis of indole alkaloids nih.gov |

Specific Synthetic Routes to Chlorinated and Methylated Indoles

The introduction of chlorine atoms and methyl groups onto the indole ring is of significant interest due to the prevalence of these motifs in biologically active molecules. wikipedia.org

The direct chlorination of the indole nucleus can be challenging due to the reactivity of the pyrrole ring. However, specific reagents and conditions can be employed to achieve regioselective chlorination. For instance, the Ciamician–Dennstedt rearrangement, which involves the insertion of a carbene into the indole core, can be adapted to introduce substituents. researchgate.netacs.org While this typically targets the pyrrole ring, modifications to the reaction protocol could potentially influence the substitution pattern on the benzene ring.

The introduction of chlorine atoms into organic molecules can be achieved through various methods, such as the reaction of alkenes with chlorine gas or the use of reagents like phosphorus pentachloride. paper.sc For aromatic systems, electrophilic aromatic substitution is a common strategy. The specific conditions for introducing chlorine at the C-5 and C-6 positions of the indole ring would likely involve a multi-step synthesis, potentially starting with a pre-functionalized aniline derivative that already contains the desired chlorine substitution pattern before the indole ring is formed.

Chemical Reactivity and Transformation of 5,6 Dichloro 2 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Patterns on Halogenated Indoles

The indole (B1671886) ring is inherently electron-rich, making it susceptible to electrophilic attack. The preferred site for electrophilic aromatic substitution on the indole scaffold is typically the C3 position, as the resulting cationic intermediate (the arenium ion) is stabilized by the nitrogen atom's lone pair of electrons. bhu.ac.inyoutube.com Should the C3 position be occupied, electrophilic substitution generally proceeds at the C2 position. If both C2 and C3 are substituted, the electrophile will attack the benzene (B151609) portion of the molecule, often at the C6 position. bhu.ac.in

In the case of 5,6-dichloro-2-methyl-1H-indole, the presence of the two chlorine atoms on the benzene ring deactivates this ring towards electrophilic attack due to their electron-withdrawing inductive effect. uci.edu Consequently, electrophilic substitution is expected to occur preferentially on the pyrrole (B145914) ring. With the C2 position already occupied by a methyl group, the primary site for electrophilic attack is the C3 position. For instance, Vilsmeier-Haack formylation of the related 5,6-dichloro-1-methyl-1H-indole introduces a formyl group at the C3 position. vulcanchem.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The mechanism for these reactions typically involves two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5,6-dichloro-2-methyl-3-nitro-1H-indole |

| Halogenation | Br₂/FeBr₃ | 3-bromo-5,6-dichloro-2-methyl-1H-indole |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-acetyl-5,6-dichloro-2-methyl-1H-indole |

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution on indole rings. Specific reaction conditions can influence the regioselectivity.

Nucleophilic Substitution Reactions Involving Halogen Atoms on the Indole Ring

While the indole ring itself is electron-rich, the chlorine atoms at the C5 and C6 positions are susceptible to nucleophilic displacement, particularly through transition metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. For instance, the chlorine atoms can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. vulcanchem.com

In some cases, nucleophilic substitution can occur at other positions on the indole ring, especially when activated by specific functional groups. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo regioselective nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jp

Directed C-H Functionalization for Further Derivatization at Specific Positions

Directed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of heterocyclic compounds, including indoles. nih.gov This strategy often employs a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization.

While the C2 and C3 positions of the indole ring are generally the most reactive towards C-H functionalization, various methods have been developed to target the less reactive C-H bonds on the benzene ring. nih.gov For this compound, the C4 and C7 positions would be the primary targets for such functionalization. The choice of directing group and catalyst system is crucial for achieving high regioselectivity. For example, manganese-catalyzed C-H alkenylation of indoles with alkynes can be controlled to produce either indolylalkenes or carbazoles by the presence or absence of an acid. rsc.org

Oxidation and Reduction Pathways of the Indole Nucleus and its Chlorine Substituents

The indole nucleus can undergo both oxidation and reduction reactions. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For example, reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to dehydrogenation of indolines to indoles or substitution products. scispace.com In some cases, oxidation can lead to the formation of spirooxindoles. acs.org

Reduction of the indole ring typically requires strong reducing agents and can lead to the formation of indolines. Dehydrogenation of N-acylated indolines in dioxane followed by hydrolysis has been reported as a method for preparing indoles. scispace.com

The chlorine substituents on the benzene ring are generally stable to common oxidizing and reducing agents. However, under specific conditions, such as catalytic hydrogenation, dehalogenation may occur.

Coupling Reactions and Cross-Coupling Strategies with this compound

As mentioned in Section 3.2, the chlorine atoms at the C5 and C6 positions of this compound are valuable handles for transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce a wide range of substituents onto the indole core.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 5-aryl-6-chloro-2-methyl-1H-indole or 5,6-diaryl-2-methyl-1H-indole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 5-amino-6-chloro-2-methyl-1H-indole or 5,6-diamino-2-methyl-1H-indole |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 5-alkynyl-6-chloro-2-methyl-1H-indole or 5,6-dialkynyl-2-methyl-1H-indole |

These coupling strategies are instrumental in the synthesis of complex indole derivatives with potential applications in medicinal chemistry and materials science.

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The study of reaction intermediates and transition states provides valuable insights into the reaction pathways.

In electrophilic aromatic substitution, the key intermediate is the resonance-stabilized arenium ion formed by the attack of the electrophile. bhu.ac.inyoutube.com The stability of this intermediate determines the regioselectivity of the reaction.

For C-H functionalization reactions, the mechanism often involves the formation of a metallacycle intermediate. For instance, in a rhodium-catalyzed reaction, an aldehyde directing group can facilitate the formation of a five-membered rhodacycle intermediate. acs.org

In nucleophilic substitution reactions, particularly those involving transition metal catalysis, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.

Kinetic Isotope Effect Studies and Mechanistic Pathways

The study of kinetic isotope effects (KIEs) is a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. libretexts.orgwikipedia.org A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon arises primarily from the difference in the zero-point vibrational energies of bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower vibrational frequency. libretexts.orgwikipedia.org Consequently, more energy is generally required to break a bond to a heavier isotope, leading to a slower reaction rate. libretexts.org

The magnitude of the KIE, often expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH), provides insight into the rate-determining step of a reaction and the nature of the transition state. wikipedia.org For instance, a primary KIE is observed when the bond being broken or formed in the rate-determining step is the one to the isotope. A significant primary KIE, such as for hydrogen/deuterium (kH/kD), suggests that the C-H bond is being cleaved in the rate-limiting step. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur during the reaction. wikipedia.org

While direct experimental data on the kinetic isotope effect for the transformation of This compound is not extensively available in published literature, the principles of KIE can be applied to understand its potential reactivity. The electronic properties of the substituents on the indole ring are known to influence reaction rates and mechanistic pathways. The two chlorine atoms at the 5- and 6-positions are electron-withdrawing, which can affect the basicity and nucleophilicity of the indole ring. The methyl group at the 2-position is electron-donating.

Research on related indole derivatives provides a framework for predicting the outcomes of KIE studies on this compound. For example, studies on the base-catalyzed enolization of substituted indolin-2-ones and the decarboxylation of indole-3-carboxylic acids have shown that electron-withdrawing substituents, like a chloro group, can decrease the free energy barrier for certain reactions. ic.ac.uk In such cases, the substituent's effect on the stability of the transition state can be probed by KIE experiments.

For a hypothetical reaction involving C-H bond cleavage at a specific position on the this compound molecule, a KIE study would involve synthesizing an isotopically labeled version of the compound (e.g., deuterated at the target C-H bond) and comparing its reaction rate to the unlabeled compound.

Illustrative Data for a Hypothetical Electrophilic Aromatic Substitution Reaction:

The following table illustrates the type of data that could be generated from a kinetic isotope effect study on a hypothetical electrophilic substitution at the C3 position of this compound and its deuterated analogue.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 1.5 x 10⁻⁴ | 6.5 |

| 5,6-dichloro-2-methyl-3-deuterio-1H-indole | 2.3 x 10⁻⁵ |

In this illustrative example, a significant primary kinetic isotope effect of 6.5 would strongly suggest that the cleavage of the C-H (or C-D) bond at the C3 position is the rate-determining step of this hypothetical electrophilic substitution reaction. The magnitude of the KIE can also provide insights into the symmetry of the transition state. ic.ac.uk

Further mechanistic studies could involve computational modeling to map the reaction pathway and calculate theoretical KIEs, which can then be compared with experimental values to refine the understanding of the transition state structure.

Advanced Characterization and Analytical Methodologies for 5,6 Dichloro 2 Methyl 1h Indole

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 5,6-dichloro-2-methyl-1H-indole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as singlets or doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing chloro substituents. The proton at the C3 position will likely appear as a singlet in a similar region. The methyl protons at the C2 position will resonate as a sharp singlet in the upfield region (around δ 2.3-2.5 ppm). The N-H proton of the indole (B1671886) ring will typically appear as a broad singlet at a variable chemical shift, often in the downfield region (δ 8.0-11.0 ppm), and its position can be influenced by solvent and concentration.

For comparative purposes, the ¹H NMR data for the related compound 5-chloro-3-methyl-1H-indole in CDCl₃ shows a singlet for the N-H proton at δ 7.91 ppm, aromatic protons at δ 7.57 (d, J = 1.8 Hz), δ 7.27 (d, J = 8.5 Hz), and δ 7.16 (dd, J = 8.6, 2.0 Hz), a singlet for the C2-H at δ 7.01 ppm, and a doublet for the methyl protons at δ 2.32 ppm (d, J = 0.7 Hz) rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms. The carbons of the benzene ring will resonate in the aromatic region (δ 110-140 ppm), with the carbons bearing the chlorine atoms (C5 and C6) expected to be shifted downfield. The quaternary carbons (C2, C3a, and C7a) will also appear in this region. The methyl carbon (C2-CH₃) will have a characteristic upfield chemical shift (around δ 10-15 ppm).

As a reference, the ¹³C NMR spectrum of 5-chloro-3-methyl-1H-indole in CDCl₃ displays signals at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm for the aromatic and indole ring carbons, and at δ 9.63 ppm for the methyl carbon rsc.org.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 11.0 (br s) | - |

| C2-CH₃ | ~2.4 (s) | ~12 |

| C3-H | ~6.5 (s) | ~100 |

| C4-H | ~7.5 (s) | ~120 |

| C7-H | ~7.6 (s) | ~115 |

| C2 | - | ~138 |

| C3 | - | ~100 |

| C3a | - | ~128 |

| C4 | - | ~120 |

| C5 | - | ~125 |

| C6 | - | ~127 |

| C7 | - | ~115 |

| C7a | - | ~135 |

Note: The data in this table are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent sharp peak in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and indole rings are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | < 800 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₇Cl₂N), the expected monoisotopic mass is 198.9956 g/mol epa.gov. HRMS analysis would provide an experimental mass value with high accuracy (typically within a few parts per million), confirming the elemental composition. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl and ³⁷Cl).

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For substituted indoles like this compound, reversed-phase HPLC (RP-HPLC) is a common method of choice.

Method development for this compound would typically involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution of the compound is monitored using a UV detector, as the indole ring system exhibits strong UV absorbance.

Key parameters for HPLC method development include:

Column: A C18 column of appropriate dimensions and particle size.

Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

Detection Wavelength: Based on the UV-Vis spectrum of the compound, usually around 220 nm or 280 nm for indoles.

By optimizing these parameters, a robust HPLC method can be developed to assess the purity of this compound and to separate it from any starting materials, byproducts, or degradation products.

Gas Chromatography (GC) Applications in Indole Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. youtube.com Its high resolution, sensitivity, and compatibility with powerful detectors, especially mass spectrometers (MS), make it an invaluable tool for the analysis of indole derivatives, including halogenated species like this compound. The volatility of many indole compounds allows for their direct analysis by GC, often with minimal sample preparation. youtube.com

The fundamental principle of GC involves partitioning the analyte between a stationary phase, typically a high-boiling liquid coated on the inside of a long, thin capillary column, and a gaseous mobile phase (carrier gas). drawellanalytical.com Compounds are separated based on their boiling points and their specific interactions with the stationary phase. Less volatile compounds or those that interact more strongly with the stationary phase will travel through the column more slowly and thus have a longer retention time. drawellanalytical.com

For the analysis of this compound, GC offers a robust method for quantification, purity assessment, and identification of related impurities in complex matrices.

Research Findings

While specific documented GC methods for this compound are not prevalent in publicly accessible research, extensive literature exists for the analysis of structurally related indole derivatives and other halogenated aromatic compounds. oup.comnih.gov This body of work provides a strong foundation for developing and validating a specific GC method for this compound.

The analysis of indole alkaloids and other volatile compounds in plant extracts has been successfully demonstrated using GC-MS. oup.com For instance, a method for analyzing indole alkaloids in Rauvolfia verticillata utilized a DB-1 quartz capillary column with a temperature program ramping from 120°C to 280°C. oup.com Such a nonpolar column is a common starting point for many indole analyses.

Furthermore, the analysis of halogenated disinfection by-products in water by GC coupled with a halogen-specific detector (XSD) highlights the suitability of GC for organochlorine compounds. nih.gov The XSD provides high selectivity for halogenated molecules, which would be advantageous for analyzing a dichloro-substituted indole by minimizing interferences from non-halogenated matrix components. nih.gov The use of an electron capture detector (ECD) is also a viable strategy, as it is highly sensitive to electronegative compounds like chlorinated hydrocarbons. epa.gov

Derivatization is a common strategy in GC to improve the chromatographic properties of certain analytes. For indole-containing acids like indole-3-acetic acid, silylation is often employed to increase volatility and thermal stability. researchgate.net Although this compound is likely volatile enough for direct GC analysis, derivatization of the N-H group could potentially improve peak shape and reduce tailing by preventing unwanted interactions with active sites in the GC system.

The following tables outline typical starting parameters for a GC method aimed at analyzing this compound, based on established methods for related compounds.

Table 1: Typical Gas Chromatography (GC) Method Parameters for Indole Analysis

| Parameter | Typical Setting | Rationale/Comment |

| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | A standard, versatile column suitable for a wide range of semi-volatile organic compounds, including indole derivatives. oup.com |

| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity, while split mode is used for higher concentrations to prevent column overload. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. oup.com |

| Carrier Gas | Helium or Hydrogen | Helium is a common and inert carrier gas. Hydrogen can offer faster analysis times and better resolution at lower temperatures. oup.com |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and separation efficiency. oup.com |

| Oven Temperature Program | Initial: 100-120°C, hold for 1-2 min. Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min. | An initial temperature below the solvent's boiling point allows for solvent focusing. The ramp rate is optimized to separate the target analyte from any impurities. oup.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Halogen-Specific Detector (XSD) | MS provides structural information for definitive identification. nih.gov FID offers good general-purpose sensitivity. ECD and XSD are highly sensitive and selective for halogenated compounds. nih.gov |

| Detector Temperature | 280 - 300 °C | Maintained at a higher temperature than the final oven temperature to prevent condensation of the analyte. |

Table 2: Predicted Retention Behavior of Indole Derivatives

| Compound | Structure | Expected Retention Time Order | Rationale |

| Indole | C₈H₇N | 1 (Shortest) | Lowest molecular weight and boiling point among the listed compounds. nist.govnist.gov |

| 2-Methyl-1H-indole | C₉H₉N | 2 | The addition of a methyl group increases the molecular weight and boiling point compared to indole. |

| This compound | C₉H₇Cl₂N | 3 (Longest) | The two chlorine atoms significantly increase the molecular weight and polarity, leading to stronger interactions with the stationary phase and a higher boiling point, resulting in the longest retention time. |

Theoretical and Computational Chemistry of 5,6 Dichloro 2 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Geometry Optimization and Energetic Profiles of Conformations

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 5,6-dichloro-2-methyl-1H-indole, DFT methods can precisely calculate bond lengths, bond angles, and dihedral angles. chemrxiv.org The presence of chloro and methyl substituents on the indole (B1671886) ring influences the geometry. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methyl group can cause slight alterations in the bond lengths within the bicyclic system compared to the parent indole molecule.

Computational studies on similar substituted indoles have demonstrated excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. chemrxiv.orgresearchgate.net The optimization of the molecular structure is crucial as it provides the foundation for all subsequent property calculations.

Table 1: Exemplary Optimized Geometrical Parameters for an Indole Core Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.375 | C2-N1-C7a | 108.5 |

| C2-C3 | 1.370 | N1-C2-C3 | 110.0 |

| C3-C3a | 1.440 | C2-C3-C3a | 107.5 |

| C3a-C7a | 1.400 | C3-C3a-C4 | 133.0 |

| N1-H1 | 1.010 | C3-C3a-C7a | 107.0 |

| C2-CH3 | 1.510 | C4-C5-Cl | 119.5 |

| C5-Cl | 1.740 | C7-C6-Cl | 119.5 |

Note: These are representative values for an indole framework. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, so its energy level and spatial distribution indicate the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability.

For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise their energies. DFT calculations show that for 5-substituted indoles, electron-withdrawing groups have a distinct effect on the spin density distribution in the radical cation compared to electron-donating groups, which influences subsequent reactions like oxidative polymerization. rsc.org The analysis of FMOs is crucial for predicting how the molecule will interact with other reagents. nih.gov

Table 2: Typical FMO Energies and Reactivity Descriptors for Substituted Indoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole | -7.90 | -0.15 | 7.75 |

| 5-Nitroindole | -8.50 | -1.20 | 7.30 |

| 5-Methoxyindole | -7.60 | -0.10 | 7.50 |

Note: Data is illustrative, based on general trends for substituted indoles. Specific values for this compound would require dedicated calculations.

Charge Distribution and Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netyoutube.comlibretexts.org These maps display the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. Typically, red areas indicate negative potential (electron-rich regions), while blue areas show positive potential (electron-poor regions). youtube.comresearchgate.net

In an indole molecule, the region around the nitrogen atom and the π-system of the rings generally exhibits a negative electrostatic potential. researchgate.net For this compound, the highly electronegative chlorine atoms would create regions of positive potential (a "sigma-hole") on the halogen atoms themselves, making them potential halogen bond donors. researchgate.net The ESP map would also show the influence of the methyl group, which slightly increases the electron density on the ring. This detailed charge mapping helps in understanding intermolecular interactions. walisongo.ac.id

Studies on Tautomerism and Isomerization Pathways in Indole Systems

Indole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. chemrxiv.org The most common tautomer of indole, besides the 1H-indole form, is 3H-indole (also known as indolenine). acs.org Computational studies using DFT can be employed to calculate the relative energies of these tautomers and the energy barriers for their interconversion. acs.orgnih.gov

For the parent indole molecule, calculations have shown that 1H-indole is the most stable tautomer. acs.orgresearchgate.net The isomerization to 3H-indole involves a proton transfer from the nitrogen to the C3 carbon. While the 3H-tautomer is less stable, it can play a role as an intermediate in certain chemical reactions. acs.org The presence of substituents, such as the dichloro and methyl groups in this compound, would influence the relative stabilities of the tautomers and the energy landscape of their isomerization pathways. For some indole derivatives, such as indole-3-carbaldehyde oximes, syn and anti isomers can be isolated, and their stability can be studied under different conditions. mdpi.com

Mechanistic Insights from Computational Modeling of Indole Reactions

Computational modeling provides profound insights into the mechanisms of reactions involving indoles. nih.gov DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. copernicus.orgresearchgate.net This allows for a detailed understanding of reaction pathways and selectivities.

For instance, the oxidation of indoles has been studied computationally to understand how substituents direct the reaction. copernicus.orgcopernicus.org The calculations can model the formation of radical cations and subsequent coupling reactions. rsc.org Similarly, computational studies have been used to explore the mechanisms of cycloaddition reactions involving indole derivatives, which are important for the synthesis of complex heterocyclic structures. nih.gov By modeling the reaction of this compound with various reagents, one could predict the most likely products and understand the electronic factors that govern the reaction's outcome.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net This is particularly useful for confirming the structure of newly synthesized compounds or for assigning complex spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.govnyu.edu The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and then compared to experimental data, often showing excellent correlation after a simple linear scaling. nih.govacs.org This approach can be invaluable for distinguishing between isomers. rsc.org

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can also be calculated using DFT. researchgate.netresearchgate.netuq.edu.au The calculation provides the harmonic vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental ones, a scaling factor can be applied to achieve better agreement. nih.gov The analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed assignment of the experimental spectrum. researchgate.netnih.gov

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Indole

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3525 | 3530 | N-H stretch |

| ν(C-H) | 3122 | 3125 | C-H stretch (pyrrole ring) |

| ν(C-H) | 3062 | 3065 | C-H stretch (benzene ring) |

| Ring Breathing | 1365 | 1368 | Ring breathing |

| γ(C-H) | 745 | 750 | C-H out-of-plane bend |

Note: Data is for the parent indole molecule and serves as an example of the accuracy of DFT predictions. researchgate.net

Solvent Effects in Computational Simulations of Indole Reactivity

The chemical reactivity and spectroscopic properties of indole derivatives are profoundly influenced by their surrounding solvent environment. researchgate.netnih.govrsc.org Computational chemistry provides indispensable tools to unravel these complex solute-solvent interactions at a molecular level, offering insights that can guide synthetic strategies and the design of molecules with specific properties. rsc.orgnih.gov Simulating solvent effects is crucial for accurately predicting reaction pathways, transition states, and electronic spectra, as the solvent can alter reaction rates and even product selectivity by differentially stabilizing reactants, intermediates, and products. rsc.org

Computational approaches to modeling solvation are generally categorized into two main types: implicit and explicit models. nih.govrsc.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This allows for the detailed study of specific short-range interactions, such as hydrogen bonding, which are critical in protic solvents. nih.govnih.gov Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) combine a high-level quantum mechanical description of the solute with a classical molecular mechanics force field for the solvent molecules, balancing accuracy with computational cost. nih.gov

For indole and its derivatives, computational studies have shown that electronic spectra are highly sensitive to the solvent environment. researchgate.net This is particularly evident in fluorescence spectra, where changes in solvent polarity can lead to significant shifts in emission wavelengths (solvatochromism). researchgate.netacs.org These shifts are often related to a substantial increase in the dipole moment of the indole molecule upon electronic excitation. researchgate.net

Research on various indole derivatives has consistently demonstrated this phenomenon. For instance, studies on indole, 5-cyanoindole, and 5-bromoindole (B119039) have estimated the change in dipole moment upon excitation by analyzing solvent-dependent Stokes shifts. researchgate.net The Stokes shift, which is the difference between the wavenumbers of the absorption and fluorescence maxima, often correlates linearly with a solvent polarity function. researchgate.net

A critical factor for accurately reproducing the absorption spectra of indoles in solution is the modeling of mutual polarization, where the solute and solvent molecules electronically polarize each other. nih.gov This effect has been identified as a dominant factor compared to other solvation effects. nih.gov While modeling absorption spectra has seen considerable success, accurately predicting fluorescence spectra remains more challenging due to the complexities of calculating excited-state potential energy surfaces and identifying the correct emitting state. nih.gov

While specific computational studies detailing the solvent effects on the reactivity of This compound are not extensively documented in the literature, the principles derived from studies on parent indole and other halogenated or alkylated derivatives are directly applicable. The electron-withdrawing nature of the two chlorine atoms at the 5 and 6 positions, combined with the electron-donating methyl group at the 2-position, would significantly influence the molecule's ground and excited state electronic structure and dipole moments.

Computational simulations would be essential to predict how solvents of varying polarity interact with this specific substitution pattern. For example, polar solvents would be expected to strongly stabilize the more polar excited state, leading to a pronounced red-shift in fluorescence compared to nonpolar solvents. The data below for other indoles illustrates the magnitude of these effects.

Interactive Data Table: Excited State Dipole Moments of Indole Derivatives

The following table presents data from computational and experimental studies on various indole derivatives, illustrating the significant increase in dipole moment (µ) upon excitation from the ground state (S₀) to the first excited singlet state (S₁). This change is a key driver of the observed solvent effects on their fluorescence spectra.

| Compound | Ground State Dipole Moment (µ_g) (Debye) | Excited State Dipole Moment (µ_e) (Debye) | Change in Dipole Moment (Δµ) (Debye) | Solvent(s) Used in Study |

| Indole | ~2.1 | ~5.4 | ~3.3 | Various Polar and Nonpolar |

| 5-Cyanoindole | ~5.8 | ~10.1 | ~4.3 | Various Polar and Nonpolar |

| 5-Bromoindole | ~3.2 | ~6.0 | ~2.8 | Various Polar and Nonpolar |

| Indole-5-carboxylic acid | Data not specified | Substantial Increase | Data not specified | Polar Solvents |

| Indole-3-carboxylic acid | Data not specified | Substantial Increase | Data not specified | Polar Solvents |

| Indole-2-carboxylic acid | Data not specified | Substantial Increase | Data not specified | Polar Solvents |

Data is compiled from findings in reference researchgate.net. The values are estimates derived from solvent-dependent Stokes shift measurements and serve to illustrate the general trend.

Applications of 5,6 Dichloro 2 Methyl 1h Indole and Its Advanced Derivatives in Materials Science

Role of Substituted Indoles in Organic Electronic Materials

Substituted indoles are increasingly recognized for their potential in the field of organic electronics. Their electron-rich nature and versatile functionalization capabilities make them ideal candidates for creating novel semiconducting materials.

Precursors for Semiconducting Polymers and Small Molecules

The indole (B1671886) nucleus serves as a fundamental component in the synthesis of both semiconducting polymers and small molecules. The ability to introduce various substituents onto the indole ring allows for precise control over the electronic properties of the resulting materials. For instance, the presence of electron-withdrawing groups like chlorine atoms in 5,6-dichloro-2-methyl-1H-indole can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge transport in organic semiconductors.

Research has demonstrated that indole-containing polymers can be synthesized through various polymerization techniques. These polymers often exhibit desirable characteristics such as good solubility, thermal stability, and tunable electronic properties, making them suitable for use in electronic devices. Similarly, small molecules based on indole derivatives have been designed and synthesized to act as active components in organic field-effect transistors (OFETs) and other electronic applications. The structural rigidity and planarity of the indole ring contribute to efficient intermolecular π-π stacking, which is crucial for charge mobility.

Components in Organic Optoelectronic Devices (e.g., OLEDs, OFETs, OPVs)

The versatility of substituted indoles extends to their use in a variety of organic optoelectronic devices. researchgate.net In organic light-emitting diodes (OLEDs), indole derivatives can function as host materials, emitting layer dopants, or charge-transporting materials. researchgate.net Their ability to be chemically modified allows for the tuning of their emission color and efficiency.

In the realm of organic field-effect transistors (OFETs), indole-based materials have shown promise as the active semiconductor layer. researchgate.net The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. Strategic design of indole derivatives can lead to high charge carrier mobilities and on/off ratios, which are key metrics for transistor performance. researchgate.net

Furthermore, in organic photovoltaic (OPV) devices, indole derivatives can be employed as either electron donor or electron acceptor materials. The broad absorption spectra and appropriate energy levels of some indole-based compounds make them suitable for harvesting solar energy and facilitating charge separation and transport, which are essential processes in photovoltaic conversion. researchgate.net

Integration into Optoelectronic Devices and Functional Materials

Beyond their role as basic building blocks, indole derivatives are being integrated into more complex functional materials and devices, leveraging their unique photophysical properties.

Chromophores and Fluorophores Development

Indole and its derivatives are well-known for their intrinsic fluorescence, making them excellent candidates for the development of chromophores and fluorophores. mdpi.comnih.gov The emission properties can be modulated by introducing different substituents onto the indole ring. nih.gov For example, the development of donor-π-acceptor (D-π-A) type chromophores, where the indole moiety acts as the electron donor, has led to materials with strong intramolecular charge transfer (ICT) characteristics. semanticscholar.orgacs.org This ICT can result in large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. acs.org These properties are highly desirable for applications in sensing and imaging. mdpi.com

Table 1: Examples of Indole-Based Chromophores and their Photophysical Properties

| Compound | Donor Moiety | Acceptor Moiety | Absorption Max (nm) | Emission Max (nm) | Application |

| Ind-V-TCF semanticscholar.org | Indole | Tricyanofuran | Visible Region | Varies with solvent | Nonlinear Optics |

| Ind-VQonV-TCF semanticscholar.org | Indole | Tricyanofuran | Visible Region (bathochromic shift compared to Ind-V-TCF) | Varies with solvent | Nonlinear Optics |

| 4CHO-Indole nih.gov | Indole | Formyl | Red-shifted | Red-shifted | Fluorescent Probe |

| 4NO2-Indole nih.gov | Indole | Nitro | Red-shifted | Non-fluorescent | FRET Quencher |

This table is based on data presented in the referenced articles and is for illustrative purposes.

Molecular Photoswitches and Motors Based on Indole Scaffolds